Dimethyl (2-methylbutyl)malonate

Description

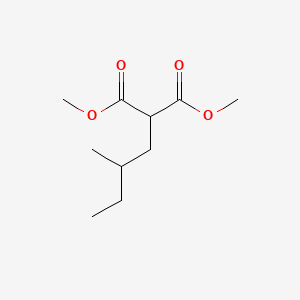

Dimethyl (2-methylbutyl)malonate is a branched alkyl-substituted malonate ester with the molecular formula C₁₁H₂₀O₄. Its structure consists of a central malonate core (two ester-linked methyl groups) and a 2-methylbutyl substituent at the α-carbon. This compound is primarily utilized in organic synthesis as a nucleophile in alkylation reactions or as a precursor for constructing complex frameworks via cyclization or cross-coupling methodologies. The branched alkyl chain enhances lipophilicity, which can influence solubility and reactivity in comparison to linear or aromatic analogs .

Properties

IUPAC Name |

dimethyl 2-(2-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-7(2)6-8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHSCTJAXMPYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675471 | |

| Record name | Dimethyl (2-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59107-99-2 | |

| Record name | Dimethyl (2-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 2-(2-METHYLBUTYL)MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dimethyl (2-methylbutyl)malonate is typically prepared by reacting diethyl malonate with 2-methylbutanol . The synthetic route involves the following steps:

Deprotonation: Diethyl malonate is deprotonated using a weak base to form an enolate.

Alkylation: The enolate undergoes an S_N2 reaction with 2-methylbutyl halide to form the alkylated product.

Ester Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Decarboxylation: The carboxylic acid undergoes decarboxylation to form the final product.

Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis .

Chemical Reactions Analysis

Dimethyl (2-methylbutyl)malonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Dimethyl (2-methylbutyl)malonate is primarily used as an intermediate in organic synthesis. Its structure allows for multiple reaction pathways due to the presence of active methylene groups. Key applications include:

- Alkylation Reactions : It can undergo alkylation to form various substituted malonates, which are useful in synthesizing more complex molecules.

- Synthesis of Barbiturates : The compound serves as a precursor in the synthesis of barbiturates, which are important pharmaceutical agents used as sedatives and anesthetics .

- Production of Amino Acids : It is employed in the synthesis of amino acids through various condensation reactions, contributing to the development of nutritional supplements and pharmaceuticals .

Pharmaceutical Applications

This compound has significant implications in drug development:

- Pharmaceutical Intermediates : It is utilized in the preparation of intermediates for drugs, particularly in the synthesis of compounds that exhibit biological activity .

- Cell Viability Studies : Research indicates that malonate derivatives can induce cell death in specific cell lines, providing insights into mitochondrial dysfunction and potential therapeutic targets for neurodegenerative diseases .

Material Science

In material science, this compound is valued for its chemical properties:

- Adhesives : It is a key component in formulating instant adhesives due to its excellent bonding strength and thermal stability. The compound's low toxicity makes it suitable for consumer products .

- Polymer Synthesis : The compound is involved in synthesizing polymers that exhibit desirable properties such as flexibility and resistance to environmental factors. This application is crucial in developing new materials for various industrial uses .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Chemical Synthesis | Alkylation, barbiturate synthesis | Important for drug formulation |

| Pharmaceutical Research | Cell viability studies | Insights into mitochondrial dysfunction |

| Material Science | Instant adhesives, polymer synthesis | Low toxicity and high performance |

Case Study 1: Barbiturate Synthesis

A study demonstrated the use of this compound in synthesizing various barbiturate derivatives. The reaction conditions were optimized to enhance yield and purity, showcasing its utility in pharmaceutical chemistry.

Case Study 2: Cell Viability and Mitochondrial Function

Research published on the effects of malonate on SH-SY5Y neuroblastoma cells indicated that this compound could induce significant mitochondrial swelling and cell death, providing a model for studying neurodegenerative diseases and potential therapeutic interventions .

Mechanism of Action

The mechanism of action of dimethyl (2-methylbutyl)malonate involves its ability to undergo nucleophilic substitution and other reactions. It can act as a substrate for enzymes that catalyze ester hydrolysis and decarboxylation. The molecular targets and pathways involved include metabolic enzymes and pathways related to carboxylic acid and ester metabolism .

Comparison with Similar Compounds

Comparison with Similar Malonate Derivatives

Structural and Functional Group Variations

Malonate derivatives differ in their substituents, which critically affect their physicochemical properties and synthetic applications. Key analogs include:

Physicochemical Properties

- Solubility: The 2-methylbutyl group enhances lipophilicity, making dimethyl (2-methylbutyl)malonate more soluble in nonpolar solvents (e.g., toluene) compared to hydrophilic analogs like dimethyl malonate .

- Thermal Stability : Bulky substituents (e.g., t-butyl) increase decomposition temperatures (e.g., di-t-butyl malonate complexes decompose at 250–300°C), whereas linear esters like diethyl malonate exhibit lower thermal resilience .

Critical Analysis of Research Findings

- Synthetic Efficiency : Di-t-butyl malonates outperform dimethyl derivatives in cyclization reactions due to steric protection of the ester groups, minimizing side reactions .

- Regulatory Compliance : Aromatic nitro-substituted malonates (e.g., dimethyl 2-(4-chloro-2-nitrophenyl)malonate) are prioritized in pharmaceutical reference standards due to stringent purity requirements .

- Gaps in Catalysis : The impact of branched alkyl chains (e.g., 2-methylbutyl) on enantioselectivity in asymmetric catalysis remains underexplored compared to dimethyl or diethyl analogs .

Biological Activity

Dimethyl (2-methylbutyl)malonate, a malonic acid derivative, has garnered attention for its diverse biological activities and therapeutic potential. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an ester of malonic acid, characterized by the presence of two methyl groups and a 2-methylbutyl substituent. Its molecular formula is , and it exhibits properties typical of malonate esters, including solubility in organic solvents and reactivity in various chemical syntheses.

Inhibition of Succinate Dehydrogenase

this compound functions primarily as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. By inhibiting SDH, this compound reduces succinate accumulation during metabolic stress conditions such as ischemia-reperfusion injury. Research indicates that this inhibition can mitigate oxidative stress and preserve mitochondrial function during acute kidney injury (AKI) and hemorrhagic shock scenarios .

Biological Effects

-

Cardiovascular Protection

Studies have demonstrated that this compound can improve cardiac output and reduce fluid requirements during resuscitation from hemorrhagic shock. In a swine model, administration of the compound resulted in stable succinate levels and improved hemodynamic parameters compared to controls . -

Renal Function Preservation

In models of AKI, this compound treatment led to significant improvements in glomerular filtration rate (GFR) and reductions in blood urea nitrogen levels. These effects were linked to decreased tubular injury and apoptosis, highlighting its protective role in renal ischemia-reperfusion injury . -

Impact on Reactive Oxygen Species

The compound's ability to inhibit SDH also correlates with reduced production of reactive oxygen species (ROS), which are often elevated during reperfusion following ischemic events. This reduction may contribute to lower oxidative damage in various tissues .

Hemorrhagic Shock Model

- Objective: To evaluate the therapeutic potential of this compound during resuscitation.

- Methodology: Swine were subjected to induced hemorrhagic shock followed by resuscitation with or without this compound.

- Results: The DMM group showed improved cardiac function and reduced succinate accumulation compared to controls, suggesting a protective mechanism against reperfusion injury .

Acute Kidney Injury Study

- Objective: Investigate the effects of this compound on renal function post-ischemia.

- Methodology: Mice were treated with DMM following induced renal ischemia.

- Results: DMM treatment significantly improved renal function markers and reduced tubular damage, indicating its potential as a therapeutic agent for AKI .

Safety and Toxicology

Research indicates that this compound exhibits low toxicity profiles in animal studies, with no significant adverse effects noted at high doses. The compound did not show mutagenic properties in standard assays, suggesting a favorable safety profile for potential clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.